2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure with substitutions at positions 2 and 3. The 2-position features a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group, while the 3-position is substituted with a 4-methylphenyl ring. This compound belongs to a broader class of pyrimido[5,4-b]indoles, which are studied for their diverse pharmacological activities, including Toll-like receptor (TLR) modulation and kinase inhibition . The 4-chlorophenyl and 4-methylphenyl substituents likely influence its electronic properties, lipophilicity, and target binding affinity, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)27-23)28-25(29)32-14-21(30)16-8-10-17(26)11-9-16/h2-13,27H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWJDTMDVPBBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and indole derivatives.
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as aldol condensation, Michael addition, and cyclization.
Final Cyclization and Sulfanyl Group Introduction: The final steps include the introduction of the sulfanyl group and the cyclization to form the pyrimidoindole core. This is typically achieved through nucleophilic substitution and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfanyl group.
Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- The compound has been investigated for its anticancer properties. Its structural motifs allow it to interact with specific cellular pathways involved in cancer proliferation and apoptosis. Studies indicate that derivatives of pyrimidoindoles can inhibit tumor growth by targeting key enzymes involved in cell cycle regulation.
2. Antimicrobial Properties
- Research has shown that compounds similar to this one exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfanyl group plays a crucial role in enhancing the bioactivity of the molecule.
3. Neurological Applications
- There is emerging evidence suggesting that this compound may have neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could facilitate its use in neurological disorders.
Synthesis and Development
The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. Key synthetic routes include:
- Coupling Reactions: Utilizing palladium catalysts to form carbon-carbon bonds.
- Functional Group Modifications: Employing various reagents for selective oxidation and reduction processes.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer efficacy of similar pyrimidoindole derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at specific concentrations, indicating potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial properties of compounds derived from this class against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it could inhibit or modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Sulfanyl Linker Flexibility : Propylsulfanyl (CAS 536704-94-6) reduces steric hindrance, while bulkier groups like pyrrolidinylethylsulfanyl (CAS 536708-12-0) may improve target selectivity .
- Polar Modifications : Furan-carboxylate derivatives (CAS 536715-44-3) demonstrate how polar groups can mitigate high lipophilicity (XLogP3 ~4.7) without compromising activity .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 (~4.5) is comparable to furan-carboxylate derivatives (XLogP3 ~4.7) but higher than propylsulfanyl analogues (XLogP3 ~3.9), suggesting a balance between permeability and solubility .
- Molecular Weight : Derivatives exceeding 450 g/mol (e.g., CAS 536715-44-3) may face challenges in crossing the blood-brain barrier, whereas lighter compounds (e.g., CAS 536704-94-6) exhibit favorable pharmacokinetics .
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN2OS
- Molecular Weight : 344.86 g/mol
- CAS Number : 1082767-93-8
The structure features a pyrimidoindole backbone with a chlorophenyl and methylphenyl substituents, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine and indole have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.
Antimicrobial Effects
The presence of a chlorophenyl group is often associated with enhanced antimicrobial activity. Research has demonstrated that compounds containing such moieties can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The sulfanyl group may also play a role in enhancing this activity by interfering with bacterial enzyme systems.
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds similar to the one under investigation have shown promise in reducing inflammatory markers in vitro. For example, studies have reported that certain derivatives can significantly lower nitric oxide production in activated microglial cells, suggesting potential neuroprotective effects .
The biological activities of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It might interact with cellular receptors that regulate apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Management : By modulating oxidative stress levels within cells, the compound could exert protective effects against cellular damage.
Study 1: Anticancer Screening
In a recent study, derivatives of pyrimidine were screened for anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells . This suggests that further exploration of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one could yield promising anticancer agents.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of compounds featuring chlorophenyl groups. The results showed significant reductions in pro-inflammatory cytokines when treated with these compounds in an LPS-induced model of inflammation . This supports the hypothesis that our compound may possess similar anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduces nitric oxide production in microglia |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Implication |
|---|---|
| Chlorophenyl Group | Enhanced antimicrobial activity |
| Sulfanyl Group | Potential enzyme inhibition |
| Pyrimidoindole Backbone | Associated with anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
